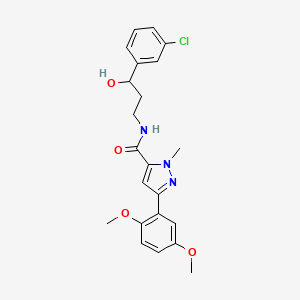
N-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C22H24ClN3O4 and its molecular weight is 429.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a synthetic compound that belongs to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C19H21ClN2O4
- Molecular Weight : 376.84 g/mol
- InChI Key : A unique identifier for chemical substances.
The compound features a pyrazole core, which is known for its ability to interact with various biological targets, making it a focal point for drug development.
Anti-inflammatory Activity
Research has indicated that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have shown promising results in reducing inflammation in various models:
- Carrageenan-induced edema model : Studies demonstrated that certain pyrazole derivatives can inhibit edema significantly, with some compounds showing up to 78% inhibition compared to standard drugs like ibuprofen .
- Cytokine Inhibition : Compounds have been reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 by 61-93% at concentrations as low as 10 µM .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Pyrazole derivatives have exhibited activity against various bacterial strains:
- Testing against Mycobacterium tuberculosis : Certain derivatives were evaluated for their efficacy against MTB strains, yielding inhibition rates comparable to established antimicrobials like rifampicin .
- Broad-spectrum activity : The antimicrobial properties extend to both Gram-positive and Gram-negative bacteria, highlighting the versatility of pyrazole compounds in combating infections .
Analgesic Effects
In addition to anti-inflammatory properties, some studies suggest that pyrazole derivatives may possess analgesic effects. For example:
- Pain models : In animal models of pain, compounds similar to this compound have shown significant pain relief comparable to traditional analgesics .
The biological activities of pyrazole derivatives can be attributed to their ability to modulate various biochemical pathways:
- Cyclooxygenase (COX) Inhibition : Many pyrazole compounds act as COX inhibitors, reducing the synthesis of prostaglandins involved in inflammation and pain.
- Cytokine Modulation : By inhibiting the release of pro-inflammatory cytokines, these compounds can mitigate inflammatory responses.
- Antimicrobial Mechanisms : The exact mechanisms are still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Research Findings and Case Studies
Properties
IUPAC Name |
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-5-(2,5-dimethoxyphenyl)-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O4/c1-26-19(13-18(25-26)17-12-16(29-2)7-8-21(17)30-3)22(28)24-10-9-20(27)14-5-4-6-15(23)11-14/h4-8,11-13,20,27H,9-10H2,1-3H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNARODIUSQJASG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NCCC(C3=CC(=CC=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














